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Compound of Interest

Compound Name: [4-(2-Furyl)phenyllmethanol

Cat. No.: B101486

An In-depth Technical Guide to the Physical Properties of 4-(furan-2-yl)benzyl alcohol

Abstract: 4-(furan-2-yl)benzyl alcohol is a bi-aryl compound featuring both a phenyl and a furan
ring, structural motifs prevalent in numerous pharmacologically active molecules. A thorough
understanding of its physical properties is a prerequisite for its advancement in any research
and development pipeline, from synthesis and purification to formulation and preclinical
evaluation. As experimental data for this specific molecule is not widely published, this guide
provides a comprehensive framework for its characterization. We will detail the necessary
experimental protocols, predict expected outcomes based on analogous structures, and
explain the scientific rationale behind each characterization step. This document is intended for
researchers, chemists, and drug development professionals who require a practical, in-depth
understanding of how to approach the physical characterization of novel chemical entities.

Molecular Structure and In Silico Predictions

The foundational step in characterizing any molecule is to understand its structure. 4-(furan-2-
ylbenzyl alcohol possesses a molecular formula of C11H1002 and a molecular weight of 174.19
g/mol . The structure consists of a central benzene ring substituted at the 1- and 4-positions
with a hydroxymethyl group (-CH20H) and a furan-2-yl group, respectively.

The hydroxymethyl group introduces polarity and the capacity for hydrogen bonding, which will
significantly influence properties like melting point, boiling point, and solubility. The furan and
phenyl rings contribute to the molecule's aromaticity and potential for Tt-1t stacking interactions
in the solid state.
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Caption: 2D Molecular Structure of 4-(furan-2-yl)benzyl alcohol.

Table 1: Predicted Physicochemical :

. Significance in Drug
Property Predicted Value
Development

Influences diffusion,
) absorption, and adherence to
Molecular Weight 174.19 g/mol o _ o
guidelines like Lipinski's Rule

of Five.

Predicts lipophilicity, affecting

membrane permeability and
XLogP3 ~2.0-25 - o

solubility. A value in this range

suggests moderate lipophilicity.

Key for receptor binding
Hydrogen Bond Donors 1 (from -OH) interactions and aqueous
solubility.[1]

2 (one from -OH, one from Important for solubility and
Hydrogen Bond Acceptors o
furan O) target binding.[1]

Correlates with drug transport
Topological Polar Surface Area 33.4 A2 properties, including intestinal
(TPSA) ' absorption and blood-brain

barrier penetration.

Core Physical Properties: Experimental
Determination

The following sections outline the standard methodologies for determining the fundamental
physical properties of a new chemical entity like 4-(furan-2-yl)benzyl alcohol.

Appearance, State, and Odor

Based on analogous structures such as 4-methylbenzyl alcohol (solid) and benzyl alcohol
(liquid), 4-(furan-2-yl)benzyl alcohol is predicted to be a white to off-white solid or a high-boiling
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point liquid at standard temperature and pressure.[2][3][4][5][6] It may possess a faint, aromatic
odor, characteristic of many benzyl derivatives.[3][6][7][8]

Melting Point (MP)

The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) suggests
a highly pure compound, while a broad range indicates the presence of impurities.

Expected Range: Given the melting points of similar compounds like 4-methylbenzyl alcohol
(59-61°C) and 4-nitrobenzyl alcohol (92-94°C), the melting point of 4-(furan-2-yl)benzyl alcohol
is expected to fall within a 50-100°C range, influenced by the planarity and potential for crystal
packing interactions imparted by the furan ring.[2][9]

Experimental Protocol: Capillary Melting Point Determination
o Sample Preparation: Ensure the sample is completely dry and finely powdered.

o Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the
sample. Invert the tube and tap gently to pack the sample into the sealed end, aiming for a
column height of 2-3 mm.

o Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting
point apparatus.

e Measurement:
o Heat rapidly to about 15-20°C below the expected melting point.
o Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

o Record the temperature at which the first drop of liquid appears (T1) and the temperature
at which the entire sample becomes a clear liquid (T2). .

e Reporting: The melting point is reported as the range T1 - T2.

Boiling Point (BP)
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The boiling point is a key property for purification by distillation and provides insight into the
volatility of the compound.

Expected Range: Benzyl alcohol boils at approximately 205°C.[4][7][8][10] Due to the
increased molecular weight and potential for stronger intermolecular forces from the furan
moiety, the boiling point of 4-(furan-2-yl)benzyl alcohol is expected to be significantly higher,
likely >250°C at atmospheric pressure. It may be more practical to determine the boiling point
under reduced pressure to prevent decomposition.

Solubility

Solubility is one of the most important physical properties for a drug candidate, directly
impacting its formulation, administration routes, and bioavailability.

Expected Solubility Profile:

e Agueous Solubility: The presence of the polar hydroxyl group suggests some solubility in
water, though this will be limited by the large, nonpolar bi-aryl framework. Benzyl alcohol has
a moderate water solubility of about 4 g/100 mL.[3][6] The larger size of 4-(furan-2-yl)benzyl
alcohol will likely result in lower aqueous solubility.

o Organic Solvents: The compound is expected to be readily soluble in common polar organic
solvents such as ethanol, methanol, acetone, and ethyl acetate, and moderately soluble in
less polar solvents like dichloromethane and chloroform.[7][11]
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Caption: Workflow for Experimental Solubility Determination.
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Experimental Protocol: Shake-Flask Solubility Assay

e Preparation: Add an excess amount of the solid compound to a series of vials, each
containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH
7.4, ethanol).

o Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g.,
25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

o Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved
solid.

e Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable
mobile phase or solvent, and determine the concentration of the dissolved compound using
a validated analytical method such as HPLC or UV-Vis spectroscopy.

o Calculation: The solubility is expressed in units such as mg/mL or pg/mL.

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of the molecule, confirming its identity and
structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorptions:

e ~3300-3400 cm™! (broad): O-H stretching vibration from the alcohol group. This is a key
diagnostic peak.[12][13]

e ~3100-3000 cm~t (medium): Aromatic and furan C-H stretching.

e ~1600, 1500, 1450 cm~* (variable): C=C stretching vibrations within the aromatic and furan
rings.

e ~1050-1150 cm~1 (strong): C-O stretching vibration of the primary alcohol.
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e ~1015 cm~1: Characteristic C-O-C stretching of the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in
solution.

'H NMR (Proton NMR)
e ~7.6 ppm (singlet or doublet): Proton on the furan ring adjacent to the oxygen (position 5).

e ~7.3-7.5 ppm (multiplet, 4H): Protons on the central benzene ring. Due to the substitution
pattern, this will likely appear as two distinct doublets.

e ~6.5 ppm (doublet of doublets): Proton on the furan ring at position 4.
e ~6.4 ppm (doublet): Proton on the furan ring at position 3.
e ~4.7 ppm (singlet, 2H): Methylene protons (-CHz-) of the benzyl group.[14]

e ~2.0-3.0 ppm (broad singlet, 1H): Hydroxyl proton (-OH). This peak's position is variable and
can be confirmed by a D20 exchange experiment.[14]

13C NMR (Carbon NMR)

e ~153 ppm: Carbon of the furan ring attached to the benzene ring.
e ~143 ppm: Carbon of the furan ring at position 5.

e ~140-145 ppm: Quaternary carbons of the benzene ring.

e ~125-130 ppm: CH carbons of the benzene ring.

e ~112 ppm & ~108 ppm: CH carbons of the furan ring.

e ~64 ppm: Methylene carbon (-CHz-) of the benzyl group.[15]

Conclusion
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The physical properties of 4-(furan-2-yl)benzyl alcohol dictate its behavior from the reaction

flask to potential in vivo applications. While published data is scarce, a systematic approach

utilizing established experimental protocols and predictive analysis based on analogous

structures provides a robust framework for its complete characterization. The determination of

its melting point, boiling point, solubility profile, and spectroscopic fingerprints are essential,

non-negotiable steps in the research and development process. This guide provides the

necessary theoretical grounding and practical methodologies for scientists to confidently

undertake the characterization of this and other novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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